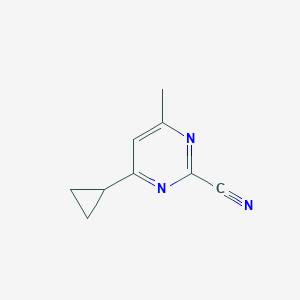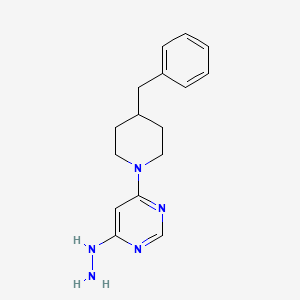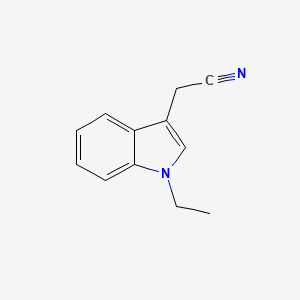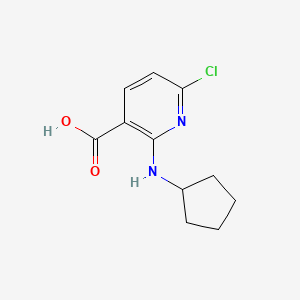![molecular formula C11H15N3 B13879109 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine CAS No. 133240-17-2](/img/structure/B13879109.png)
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Applications De Recherche Scientifique
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-methyl-3H-Imidazo[4,5-b]pyridine
- 7-ethyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine
- 7-methyl-2-(2-ethylpropyl)-3H-Imidazo[4,5-b]pyridine
Uniqueness
The presence of the 7-methyl and 2-(2-methylpropyl) groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
133240-17-2 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
7-methyl-2-(2-methylpropyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H15N3/c1-7(2)6-9-13-10-8(3)4-5-12-11(10)14-9/h4-5,7H,6H2,1-3H3,(H,12,13,14) |
Clé InChI |
MAKKNIDTUHRVNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)N=C(N2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)





![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)




